molecular formula C22H18N4O4 B2587232 methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 941902-81-4

methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate

Cat. No. B2587232
CAS RN: 941902-81-4
M. Wt: 402.41
InChI Key: YCKODCWEGCXBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C22H18N4O4 and its molecular weight is 402.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications

  • Herbicidal Applications : A compound similar to methyl 4-((2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate, known as ZJ0273, is used as a broad-spectrum herbicidal ingredient for weed control in oilseed rape in China. Labeling ZJ0273 with tritium and carbon-14 can facilitate studies on its metabolism, mode of action, environmental behavior, and fate (Yang, Ye, & Lu, 2008).

  • Luminescent Properties : Pyridyl substituted 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzamides, structurally related to the query compound, exhibit luminescent properties in both solution and solid states, and demonstrate multi-stimuli responsive behaviors (Srivastava et al., 2017).

  • Synthesis of Heterocyclic Systems : Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethylhexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl-1-diazenyl) benzoate has been synthesized and analyzed through X-ray diffraction, contributing to the understanding of crystal structures and molecular conformations (Moser, Bertolasi, & Vaughan, 2005).

  • Analytical Chemistry : In the field of analytical chemistry, similar compounds are used as standards or reference materials for the analysis of related substances in pharmaceutical preparations, as seen in the separation of imatinib mesylate and related substances using nonaqueous capillary electrophoresis (Ye et al., 2012).

  • Histone Deacetylase Inhibition : A compound structurally akin to the query, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, is an isotype-selective histone deacetylase inhibitor showing promise as an anticancer drug (Zhou et al., 2008).

  • Antioxidant Activity : Pyrido[1,2-a]pyrimidin-4-one derivatives, similar to the query compound, have been studied as aldose reductase inhibitors and exhibit significant antioxidant properties (La Motta et al., 2007).

properties

IUPAC Name

methyl 4-[[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-30-21(28)17-6-4-15(5-7-17)13-25-18-3-2-10-24-19(18)20(27)26(22(25)29)14-16-8-11-23-12-9-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKODCWEGCXBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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